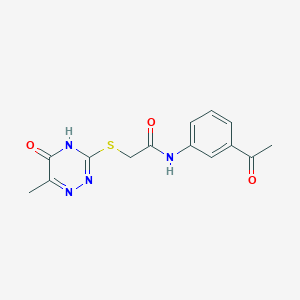

N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

CAS No.: 460726-54-9

Cat. No.: VC4846564

Molecular Formula: C14H14N4O3S

Molecular Weight: 318.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 460726-54-9 |

|---|---|

| Molecular Formula | C14H14N4O3S |

| Molecular Weight | 318.35 |

| IUPAC Name | N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C14H14N4O3S/c1-8-13(21)16-14(18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21) |

| Standard InChI Key | LLBHXARABQXICD-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)C |

Introduction

Chemical Formula:

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 361 g/mol

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multi-step reactions. These may include:

-

Preparation of Starting Materials: Synthesis of the 3-acetylphenylamine and the triazine derivative.

-

Condensation Reaction: Formation of the thioacetamide linkage between the phenyl and triazine moieties.

Synthesis Steps:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Synthesis of 3-acetylphenylamine | Reduction of 3-acetylphenyl nitro compound |

| 2 | Preparation of triazine derivative | Condensation of appropriate precursors |

| 3 | Formation of thioacetamide linkage | Reaction of phenylamine with triazine derivative in the presence of a suitable thioating agent |

Potential Applications:

-

Pharmaceuticals: Potential use in drug development due to its structural similarity to known bioactive compounds.

-

Materials Science: Possible applications in the development of new materials with specific optical or electrical properties.

Research Findings and Future Directions

Research on N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is likely to focus on its synthesis optimization, biological activity screening, and potential applications in various fields. Future studies should aim to explore its pharmacokinetic properties, toxicity profiles, and efficacy in preclinical models.

Data on Similar Compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Triazine derivatives | Antimicrobial, anticancer | |

| Phenyl-thioacetamides | Antifungal, antibacterial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume